molecular formula C12H14ClN3O B11859641 Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-

Cat. No.: B11859641
M. Wt: 251.71 g/mol
InChI Key: FAWNDWMXKAMDGB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis trans-4-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol (CAS: 1621619-12-2) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 2 and a trans-4-hydroxycyclohexyl group at position 5. Its molecular formula is C₁₂H₁₄ClN₃O, with a molecular weight of 251.71 g/mol . The synthesis involves a cyclization reaction starting from trans-4-((2-chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-yl)amino)cyclohexanol, using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C for 24 hours, yielding 22% after purification .

Biological Relevance This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting Mer and Axl tyrosine kinases . Its trans-cyclohexanol moiety enhances solubility and stereochemical specificity, which are critical for binding to kinase domains .

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H14ClN3O/c13-12-14-7-8-5-6-16(11(8)15-12)9-1-3-10(17)4-2-9/h5-7,9-10,17H,1-4H2

InChI Key

FAWNDWMXKAMDGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C=CC3=CN=C(N=C32)Cl)O

Origin of Product

United States

Preparation Methods

Condensation-Cyclization via Dichloroacrylonitrile Derivatives

The Chinese patent CN110386936B outlines a method starting with 2-methyl-3,3-dichloroacrylonitrile (Compound II) and trimethyl orthoformate (Compound III). Under catalytic conditions in solvents like cyclohexane or acetonitrile, these reactants undergo condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV). Subsequent cyclization with formamidine acetate in the presence of alkali (e.g., NaOH) yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound I) through a one-pot addition-condensation and elimination sequence.

Key Conditions :

  • Solvent : Cyclohexane, acetonitrile, or tetrahydrofuran.

  • Temperature : 0–50°C for condensation; 50–110°C for elimination.

  • Base : Sodium hydroxide (molar ratio 2.0–3.0:1 relative to substrate).

This route achieves yields of 65–75% with purity exceeding 99.8% after crystallization.

Four-Step Industrial Synthesis

The US patent US10738058B2 describes a streamlined four-step process:

  • Alkylation : Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-diethoxybutanoate.

  • Cyclization : Treatment with formamidine acetate under basic conditions generates 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination : Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine.

  • Deprotection : Acidic hydrolysis removes protective groups, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Advantages :

  • Purity : >99.5% without chromatography.

  • Scalability : Continuous flow reactors enable industrial production.

Comparative Analysis of Methods

Parameter Condensation-Cyclization Four-Step Synthesis Mitsunobu Coupling
Yield65–75%70–80%60–70%
Purity>99.8%>99.5%>98%
Stereochemical ControlN/AN/AHigh
ScalabilityModerateHighLow

Industrial Purification Strategies

Post-synthesis purification leverages:

  • Crystallization : Heptane/water mixtures remove impurities.

  • Distillation : Recover solvents like acetonitrile for reuse.

  • Chromatography : Reserved for small-scale batches requiring >99.9% purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes substitution reactions at its chlorinated pyrrolopyrimidine core, facilitated by acid-mediated activation. Key reaction types include:

Reaction TypeDescription
Nucleophilic substitution Replacement of the chlorine atom with nucleophiles (e.g., anilines) under acidic conditions.
Solvolysis Hydrolysis or alcoholysis of the chlorinated core, forming side products like 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine.

These reactions proceed via transient activation of the heterocyclic core by protonation or hydrogen bonding, lowering the energy barrier for nucleophilic attack .

Reaction Conditions and Optimization

The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (a precursor to the target compound) with anilines is catalyzed by HCl. Critical parameters include:

ParameterImpact
HCl equivalents 0.1 equiv of HCl balances reaction rate and minimizes solvolysis. Higher amounts (e.g., 0.5 equiv) increase side-product formation.
Nucleophile pKa Anilines with pKa >5.3 (e.g., para-substituted derivatives) react efficiently, while those with pKa <1.0 (e.g., 2,4-dichloroaniline) form hydrolytic side products.
Reaction medium Ethanol (EtOH) is preferred to avoid formation of toxic byproducts like 2-chloropropane.

Key Insight : The equilibrium between neutral aniline (nucleophilic) and protonated anilinium ion (non-nucleophilic) governs reaction efficiency. Acid concentration dynamically shifts this equilibrium during the reaction .

Influence of Substituents on Reaction Efficiency

Substituents on the aniline nucleophile significantly affect reaction outcomes:

Substituent PositionEffect on Reaction Efficiency
Meta/para High yields (e.g., para-methyl aniline gives 87% isolated yield).
Ortho Reduced rate due to steric hindrance (e.g., ortho-iodoaniline reacts poorly).
Deactivating groups Low pKa anilines (e.g., 2,4-dichloroaniline) favor hydrolytic side products.

For example, the reaction with ortho-iodoaniline produced significant side products, while para-substituted anilines achieved near-quantitative yields under optimized conditions .

Side Product Formation and Mitigation

The primary side product, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine , forms via competitive nucleophilic attack by EtOH. Strategies to minimize this include:

  • Lower acid concentration (0.1 equiv HCl).

  • Using water as solvent instead of 2-propanol, which avoids toxic byproducts like 2-chloropropane .

Reactivity Comparison with Related Heterocycles

The reactivity of pyrrolopyrimidine derivatives is lower than other heterocycles:

HeterocycleReactivity Trend
Quinazoline Most reactive.
Thienopyrimidine Moderate reactivity.
Purine Slow without acid catalyst.
Pyrrolopyrimidine Least reactive.

This hierarchy highlights the importance of the heterocyclic framework in determining substitution efficiency .

Amination Yields with Different Anilines

Aniline DerivativeIsolated Yield (%)
Para-methyl aniline87
Para-methoxy aniline75
2,4-DichloroanilineLow (hydrolysis)
Ortho-iodoanilineModerate

Effect of Acid Equivalents on Side Products

HCl EquivalentsSide Product Formation
0.1Minimal
0.5Significant

References : PMC article on acid-catalyzed amination of pyrrolopyrimidines (2024).

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of:
    • Tofacitinib : A Janus kinase inhibitor used for treating rheumatoid arthritis.
    • Ruxolitinib : Another Janus kinase inhibitor indicated for myelofibrosis and polycythemia vera.
    • Baricitinib : Used for rheumatoid arthritis treatment.
    These drugs exploit the pharmacological properties imparted by the pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to exhibit anti-inflammatory and immunomodulatory effects .
  • Anticancer Potential :
    Compounds derived from pyrrolo[2,3-d]pyrimidine structures have demonstrated promising anticancer activities. Research indicates that modifications to this scaffold can yield derivatives with enhanced cytotoxicity against various cancer cell lines . For instance, studies have shown that certain derivatives exhibit significant activity against breast cancer cells, suggesting potential therapeutic applications in oncology .
  • Antiviral and Antiinflammatory Activities :
    The pharmacological profile of pyrrolo[2,3-d]pyrimidine derivatives extends to antiviral and anti-inflammatory activities. These compounds are being investigated for their effectiveness against viral infections and inflammatory conditions due to their ability to modulate immune responses .

Case Study 1: Tofacitinib Development

Tofacitinib's development involved using cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- as a key intermediate. The synthesis process was optimized to enhance yield and purity while reducing environmental impact through greener chemistry practices. Clinical trials have validated its efficacy in treating moderate to severe rheumatoid arthritis.

Case Study 2: Anticancer Activity Assessment

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized from cyclohexanol-based precursors. These compounds underwent biological testing against various cancer cell lines (e.g., MCF-7) to evaluate their cytotoxic effects. Results indicated that specific modifications led to compounds with significantly higher activity than standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

a) Compound 36 ()
  • Structure: Features a 2-anilino group with a 3-methoxy-5-(4-(pyrrolidin-1-yl)piperidin-1-yl)phenyl substituent.
  • Activity: Potent Mer/Axl inhibitor with IC₅₀ values in the nanomolar range.
  • Key Differences : The bulky piperidine-pyrrolidine substituent improves selectivity for Mer/Axl over other kinases but reduces synthetic yield (16%) compared to the target compound (22%) .
b) Compound 20 (UNC2025, )
  • Structure: Substituted with a butyl(methyl)amino group at position 2 and a 4-methylpiperazinylmethylphenyl group at position 3.
  • Activity : Dual Mer/Flt3 inhibitor with 76% yield and enhanced oral bioavailability.
  • Key Differences : The addition of a 4-methylpiperazine group increases potency (IC₅₀ < 10 nM) and selectivity for Flt3, a receptor tyrosine kinase implicated in leukemia .
c) trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol ()
  • Structure : Bromine substitution at position 5 alongside the 2-chloro group.
  • Activity: Not explicitly reported, but bromine likely enhances electrophilicity for covalent binding or improves pharmacokinetics.
  • Key Differences : Higher purity (98%) and molecular weight (331.61 g/mol) due to bromine addition .

Core Structure Variants

a) 2-(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)thiazole (Compound 8, )
  • Structure: Replaces cyclohexanol with a thiazole ring.
  • Activity : Intermediate in synthesis of kinase inhibitors.
  • Key Differences : Thiazole’s electron-deficient nature alters binding kinetics, but lower yield (22%) persists .
b) Quinazoline Derivatives ()
  • Structure : Pyrrolo[2,3-d]pyrimidine core replaced with quinazoline.
  • Activity : Targets fibroblast growth factor receptor 4 (FGFR4) via SₙAr mechanism.
  • Key Differences : Expanded aromatic system increases π-π stacking interactions but reduces solubility .

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 0.1 (DMSO) Not reported
Compound 36 () 3.5 <0.01 (DMSO) Not reported
UNC2025 () 2.9 0.5 (Water) Not reported

Key Findings and Implications

  • Trans-Cyclohexanol Motif: The trans configuration optimizes hydrogen bonding with kinase active sites, as seen in Mer/Axl and Flt3 inhibitors .
  • Chlorine at Position 2 : Acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization .
  • Synthetic Challenges : Lower yields (16–22%) in simpler derivatives contrast with higher yields (76%) in compounds with optimized coupling reactions (e.g., Suzuki-Miyaura in UNC2025) .
  • Biological Potency : Bulkier substituents (e.g., piperazine in UNC2025) enhance selectivity but may reduce blood-brain barrier penetration .

Biological Activity

Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety linked to a pyrrolopyrimidine derivative. The structural formula can be represented as follows:

C12H14ClN3O\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, derivatives similar to cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- exhibited moderate cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain analogues had IC50 values in the micromolar range against ovarian and breast cancer cells, indicating their potential as anticancer agents .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of several pyrrolopyrimidine derivatives using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
1Ovarian Cancer15.6
2Breast Cancer22.3
3Non-cancerous Cells>100

This data suggests that while some derivatives are effective against cancer cells, they show reduced toxicity towards non-cancerous cells, which is crucial for therapeutic applications.

Anti-inflammatory Activity

Cyclohexanol derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro. For example, a study involving RAW264.7 macrophages demonstrated that certain pyrrolopyrimidine derivatives significantly reduced nitric oxide production upon stimulation with lipopolysaccharides (LPS) .

The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling pathways such as NF-kB and COX-2. Molecular docking studies have provided insights into how these compounds interact with their targets, suggesting a competitive inhibition mechanism .

Antimicrobial Activity

The antimicrobial properties of cyclohexanol derivatives have been investigated against various bacterial strains. One study reported that certain pyrrolopyrimidine derivatives exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolopyrimidine scaffold can enhance antibacterial activity. For instance, the introduction of halogen substituents significantly improved the potency of these compounds against resistant bacterial strains .

Summary of Biological Activities

The biological activities of cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans- can be summarized as follows:

Activity TypeFindings
AntitumorModerate cytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokines in macrophages
AntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol?

  • Methodology : Multi-step synthesis involving cyclization and chlorination is typical. For example, details a route using tert-butyl carbamate intermediates, cyclization via TBAF, and purification by column chromatography. Key steps include:

  • Cyclization of intermediates using THF and TBAF at 65°C.
  • Chlorination at the 2-position of the pyrrolopyrimidine core (common in related compounds, as in ).
  • Stereochemical control during cyclohexanol substitution (trans-configuration confirmed via X-ray crystallography) .

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry .
  • Analytical HPLC : Assess purity (≥98% as per ), though note that some suppliers (e.g., Sigma-Aldrich) do not provide analytical data, requiring in-house validation .
  • NMR spectroscopy : Compare chemical shifts with analogs (e.g., 4-chloro-5-ethyl derivatives in ).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interactions with biological targets?

  • Methodology :

  • Docking studies : Use pyrrolo[2,3-d]pyrimidine scaffolds (e.g., EC44 in ) to model binding to kinases or enzymes.
  • QSAR analysis : Correlate substituent effects (e.g., chloro vs. ethyl groups) with activity, leveraging data from analogs ( ).
  • MD simulations : Evaluate conformational stability of the trans-cyclohexanol group in aqueous environments .

Q. What strategies address contradictions in reported synthetic yields for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Reaction condition screening : Adjust solvents (e.g., DMAc vs. THF in ), temperatures, and catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling).
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., tert-butyl carbamate in ) that may reduce yields.
  • Scale-up protocols : Optimize purification (e.g., RP-HPLC for polar intermediates) to mitigate losses .

Q. How does stereochemistry (trans vs. cis) at the cyclohexanol moiety affect biological activity?

  • Methodology :

  • Comparative assays : Synthesize cis/trans pairs (e.g., via divergent cyclization conditions) and test against targets like FLT3 (see for activity in trans-derivatives).
  • Solubility studies : Measure logP and aqueous solubility (trans-configuration may enhance membrane permeability due to reduced polarity) .

Q. What analytical challenges arise in characterizing halogenated pyrrolopyrimidines, and how are they resolved?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₂H₁₃BrClN₃O in ).
  • Isotopic pattern analysis : Identify chlorine/bromine signatures via LC-MS.
  • 2D NMR : Resolve overlapping signals in aromatic regions (e.g., NOESY for spatial proximity of substituents) .

Data Contradiction and Validation

Q. How can researchers validate synthetic protocols when reproducibility issues arise?

  • Methodology :

  • Stepwise intermediate isolation : Confirm identity/purity at each step (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate in ).
  • Cross-lab validation : Reproduce routes from independent sources (e.g., compare and for chlorination efficiency).
  • Open-source tools : Use SHELX utilities for crystallographic data consistency .

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